molecular formula C14H12N4O3S B11055609 2-Furancarboxylic acid, 5-[[[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]methyl]-, methyl ester

2-Furancarboxylic acid, 5-[[[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]methyl]-, methyl ester

Cat. No.: B11055609
M. Wt: 316.34 g/mol
InChI Key: IHNYJMUUFRBDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furancarboxylic acid, 5-[[[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]methyl]-, methyl ester is a complex organic compound that features a furan ring, a pyridine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxylic acid, 5-[[[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]methyl]-, methyl ester typically involves multiple stepsThe reaction conditions often require the use of catalysts, such as palladium, and specific reagents to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxylic acid, 5-[[[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]methyl]-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired outcome, but they often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Furancarboxylic acid, 5-[[[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]methyl]-, methyl ester has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in the study of biological processes and as a potential lead compound for drug development.

    Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals with specific therapeutic targets.

    Industry: It can be used in the production of polymers and other materials with specialized properties

Mechanism of Action

The mechanism of action of 2-Furancarboxylic acid, 5-[[[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]methyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives, such as 2,5-furandicarboxylic acid and 5-methyl-2-furancarboxylic acid. These compounds share structural similarities but differ in their specific functional groups and overall reactivity .

Uniqueness

What sets 2-Furancarboxylic acid, 5-[[[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]methyl]-, methyl ester apart is its combination of the furan, pyridine, and triazole rings. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H12N4O3S

Molecular Weight

316.34 g/mol

IUPAC Name

methyl 5-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]furan-2-carboxylate

InChI

InChI=1S/C14H12N4O3S/c1-20-13(19)11-3-2-10(21-11)8-22-14-16-12(17-18-14)9-4-6-15-7-5-9/h2-7H,8H2,1H3,(H,16,17,18)

InChI Key

IHNYJMUUFRBDMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NNC(=N2)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.